3-Chloromethcathinone

Neurotoxicity Synthetic cathinone cytotoxicity Structure-toxicity relationship

Select 3-CMC for forensic method validation of the most epidemiologically relevant chloro-methcathinone isomer. Its distinct DAT/NET pharmacology and 5x lower neurotoxicity than para-chloro analogs make it essential for structure-toxicity studies. ISO17025/Guide 34 certified reference material available.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 1049677-59-9
Cat. No. B1649792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloromethcathinone
CAS1049677-59-9
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC
InChIInChI=1S/C10H12ClNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3
InChIKeyVOEFELLSAAJCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloromethcathinone (3-CMC, CAS 1049677-59-9) – Synthetic Cathinone Reference Standard for Forensic and Pharmacological Research


3-Chloromethcathinone (3-CMC, also known as clophedrone) is a synthetic cathinone stimulant with the molecular formula C10H12ClNO and a molar mass of 197.66 g·mol⁻¹ . It is a ring-substituted cathinone structurally related to methcathinone and exists as one of three positional isomers—2-, 3-, and 4-chloromethcathinone—distinguished by the position of chlorine substitution on the phenyl ring [1]. Unlike naturally occurring cathinone from Catha edulis, 3-CMC is produced exclusively through chemical synthesis and has been detected in illicit drug markets primarily in European countries, with seizures of 3-CMC accounting for 880 kg of cathinone powders in the EU during 2020 [2]. The compound acts via dopamine, serotonin, and norepinephrine transporters in the central nervous system to elevate extracellular monoamine levels, producing psychostimulant effects [3]. 3-CMC is available as a grey or white solid and has been identified in capsule, tablet, and liquid forms; it has no recognized therapeutic use and is internationally controlled under Schedule II of the UN Convention on Psychotropic Substances [3].

Why 3-Chloromethcathinone (3-CMC) Cannot Be Interchanged with 4-CMC, 3-MMC, or Mephedrone – Procurement and Research Rationale


Positional isomerism and halogen substitution critically alter the pharmacological, toxicological, and metabolic profiles of synthetic cathinones. 3-CMC (meta-chloro substitution) differs fundamentally from its para-chloro isomer 4-CMC in cytotoxicity potency, with 4-chloro substitution conferring approximately 5-fold greater neurotoxicity in cholinergic neuronal models [1]. Furthermore, 3-CMC exhibits a distinct amphetamine-like profile with comparable potency at dopamine (DAT) and norepinephrine (NET) transporters, whereas its methyl-substituted analog 3-MMC and para-methyl analog mephedrone (4-MMC) display different DAT/SERT selectivity ratios [2]. Metabolic pathways also diverge: 3-CMC undergoes N-dealkylation, N-hydroxylation, and phenyl hydroxylation as primary biotransformations, producing metabolite profiles distinct from 4-CMC and 4-CIC [3]. In forensic casework, 3-CMC is the most frequently detected chloro-methcathinone isomer in biological specimens, while 2-CMC abuse remains unreported—underscoring that these positional isomers are not interchangeable in analytical method validation or toxicological interpretation [4]. These documented differences in cytotoxicity, transporter pharmacology, metabolism, and real-world prevalence make generic substitution between cathinone analogs scientifically indefensible for research, reference standard procurement, or forensic analysis.

3-Chloromethcathinone (3-CMC) – Quantitative Differentiation Evidence vs. Positional Isomers and Structural Analogs


3-CMC vs. 4-CMC and 4-CEC – Cytotoxicity and Oxidative Stress in Cholinergic Neuronal Model

In a comparative neurotoxicity study using NG108-15 neuroblastoma × glioma cells differentiated to a cholinergic phenotype, 4-chloro-substituted cathinones exhibited markedly greater cytotoxicity than 3-chloro analogs. Compounds with chlorine at the para-position (4-CMC, 4-CEC) caused significant cell viability loss at concentrations ≥100 μM, whereas 3-CMC and ethcathinone required concentrations ≥500 μM to produce significant effects [1]. At 100 μM, 4-CEC demonstrated lysosomal integrity of 50% relative to control compared to 4-CMC at 80%, indicating that N-alkyl chain length further modulates toxicity within the 4-chloro series [1].

Neurotoxicity Synthetic cathinone cytotoxicity Structure-toxicity relationship

3-CMC vs. 2-CMC and 4-CMC – Predicted ADMET Properties and Drug-Drug Interaction Potential

In silico ADMET prediction comparing 3-CMC with 2-CMC, 4-CMC, 2-MMC, and two 3-CMC metabolites revealed that 3-CMC exhibits the highest predicted blood-brain barrier (BBB) penetration among the tested CMC isomers [1]. All tested compounds showed predicted cardiotoxicity risk and drug-drug interaction potential, with 3-CMC demonstrating intermediate predicted hERG inhibition liability relative to comparators [1]. N-dealkylation, N-hydroxylation, and phenyl hydroxylation were identified as the primary predicted metabolic reactions for 3-CMC [1].

ADMET prediction Pharmacokinetics Computational toxicology

3-CMC vs. Mephedrone and 4-CMC – Monoamine Transporter Pharmacology Profile

In vitro human transporter inhibition assays demonstrated that 3-CMC exhibits a distinct amphetamine-like pharmacological profile characterized by comparable potency at dopamine (DAT) and norepinephrine (NET) transporters [1]. This contrasts with mephedrone (4-MMC) and 4-CMC, which function as substrates at DAT, NET, and SERT with similar potency across all three transporters [2]. Most synthetic cathinones tested in the study inhibited DAT at nanomolar concentrations, with 3-CMC belonging to the CMC/MMC compound class that showed DAT/NET potency parity rather than DAT selectivity [1].

Monoamine transporter Dopamine transporter Serotonin transporter Structure-activity relationship

3-CMC vs. 2-CMC and 4-CMC – Real-World Prevalence and Forensic Detection Frequency

Enantioselective HPLC-MS/MS analysis of oral fluid samples from drug users revealed that 3-CMC was the most frequently detected chloro-methcathinone isomer, while no cases of 2-CMC abuse were observed [1]. At the population level, 3-CMC accounted for 34% of all NPS seizures in 2021 [2] and represented 880 kg of the 3,300 kg of cathinone powders seized in the EU during 2020, exceeding the seizure quantity of 3-MMC (750 kg) in the same period [3].

Forensic toxicology Seizure analysis Epidemiology

3-Chloromethcathinone (3-CMC) – Recommended Applications Based on Quantitative Differentiation Evidence


Forensic Toxicology Reference Standard for Method Validation and Proficiency Testing

3-CMC's status as the most frequently detected chloro-methcathinone isomer in biological specimens—with zero observed cases of 2-CMC abuse—makes it the essential reference compound for forensic laboratories developing and validating LC-MS/MS or GC-MS methods for synthetic cathinone detection [1]. Laboratories should prioritize 3-CMC over 2-CMC or 4-CMC for calibrator and quality control material procurement, as method validation without 3-CMC fails to address the most epidemiologically relevant chloro-methcathinone analyte. The compound's racemic nature and defined metabolite pathways (N-dealkylation, N-hydroxylation, phenyl hydroxylation) further support its use in establishing comprehensive analytical workflows that include both parent compound and metabolite detection [2]. Given that 3-CMC accounted for 34% of NPS seizures in 2021 and 880 kg of EU cathinone seizures in 2020, proficiency testing programs and inter-laboratory comparisons should incorporate 3-CMC as a core analyte [3].

Neuropharmacology Research on Amphetamine-Like Psychostimulant Mechanisms

3-CMC's distinct pharmacological profile—characterized by comparable potency at DAT and NET without the pronounced SERT activity observed with mephedrone and 4-CMC—positions it as the preferred compound for studying amphetamine-like psychostimulant mechanisms [1]. Researchers investigating dopaminergic/noradrenergic stimulation without serotonergic confounding should select 3-CMC over mephedrone or 4-CMC, which exhibit triple-transporter (DAT/NET/SERT) substrate activity [2]. The compound's highest predicted BBB penetration among CMC positional isomers further supports its utility for in vivo neuropharmacology studies requiring robust central nervous system exposure [3]. Studies focusing on DAT/NET pharmacology, locomotor stimulation, or structure-activity relationships of ring-substituted cathinones will benefit from 3-CMC's well-characterized transporter inhibition profile and established in vivo behavioral effects in murine models (dose-dependent horizontal locomotor stimulation) [4].

Structure-Toxicity Relationship Studies and In Vitro Cytotoxicity Screening

The 5-fold difference in cytotoxic threshold between 3-CMC (≥500 μM) and 4-chloro-substituted cathinones (≥100 μM) in cholinergic neuronal models establishes 3-CMC as an essential comparator compound for structure-toxicity relationship investigations [1]. Researchers evaluating the toxicological impact of halogen position and N-alkyl chain length on neuronal cells should include 3-CMC as the meta-chloro reference to benchmark against para-chloro (4-CMC, 4-CEC) and unsubstituted analogs. The documented differentiation in lysosomal integrity loss and ROS/RNS production between 3- and 4-chloro positional isomers provides a validated experimental framework for screening novel cathinone analogs and assessing their relative neurotoxic potential [1]. This application is particularly relevant for academic and regulatory toxicology laboratories conducting mechanism-based safety assessments of emerging synthetic cathinones.

Metabolism and Pharmacokinetic Studies Requiring Defined Biotransformation Pathways

3-CMC's established metabolic profile—with N-dealkylation, N-hydroxylation, and phenyl hydroxylation as primary biotransformation pathways—makes it a well-characterized substrate for metabolism and pharmacokinetic investigations [1]. Unlike 4-CMC or 4-CIC, for which metabolite profiling was only recently completed, 3-CMC has documented phase-1 metabolites that serve as validated biomarkers for consumption monitoring and detection window extension [2]. The compound's predicted ADMET properties, including highest BBB penetration among CMC isomers and intermediate hERG inhibition liability, provide a defined baseline for comparative pharmacokinetic studies [1]. Researchers conducting in vitro hepatocyte metabolism assays, in vivo disposition studies, or developing analytical methods for metabolite detection in biological matrices should utilize 3-CMC as a prototypical chloro-methcathinone due to its comprehensively characterized metabolic fate and the availability of enantioselective analytical methods for its phase-1 metabolites [3].

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